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molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8

Furo[3,2-c]pyridin-3(2H)-one

Cat. No. B038324
M. Wt: 135.12 g/mol
InChI Key: QXOMUBDULVFFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544693B2

Procedure details

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (5.79 g, 27.9 mmol) was dissolved in 10% hydrochloric acid (50 mL), and heated under reflux for 40 h. The reaction mixture was evaporated to dryness. The residue was suspended in saturated sodium bicarbonate solution and extracted with chloroform 3 times. The chloroform extracts were combined, dried (MgSO4), filtered, and evaporated to give furo[3,2-c]pyridin-3(2H)-one (570 mg) as a light-brown oil. N,N-Diisopropylethylamine (616 mg, 4.77 mmol) was added slowly to a solution of furo[3,2-c]pyridin-3(2H)-one (560 mg, 4.14 mmol) in dry methylene chloride (25 mL) under nitrogen at −10° C. Then trifluoromethanesulfonic anhydride (1.40 g, 4.97 mmol) was added slowly. The mixture was allowed to warm to RT, and stirred for another 1 g. The reaction was quenched with water. The organic layer was washed with water, dried (MgSO4), filtered, and then the solvent was evaporated to give the sub-title compound as a brown oily residue (1.10 g), which was used without further purification for the next step.
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1C(OCC)=O>Cl>[O:4]1[C:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
Quantity
5.79 g
Type
reactant
Smiles
OC1=C(OC2=C1C=NC=C2)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CC(C=2C=NC=CC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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